1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine
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Overview
Description
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine is a complex organic compound with a molecular formula of C28H25N3O3 and a molecular weight of 451.526 g/mol. This compound features a unique structure that includes a quinoline core, a benzoyl group, and a piperazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a benzoyl group and further reacted with a piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to fully hydrogenated piperazine derivatives.
Scientific Research Applications
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride
- 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-methylphenyl)piperazine
Uniqueness
Compared to similar compounds, 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine stands out due to its specific structural features, such as the presence of a phenyl group on the piperazine ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
phenyl-[9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c32-28(20-7-3-1-4-8-20)23-19-29-24-18-26-25(33-15-16-34-26)17-22(24)27(23)31-13-11-30(12-14-31)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNAJHNFFNRXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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